N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4OS/c1-3(13)10-7-11-4-2-9-6(8)12-5(4)14-7/h2H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWDPNEJKZMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CN=C(N=C2S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolo[5,4-d]pyrimidine Core Assembly
The foundational step involves constructing the bicyclic system through cyclocondensation. A validated approach from patent CN102161660A employs 2-aminothiazole-5-carboxylate and 4,6-dichloropyrimidine derivatives under acidic conditions:
Reaction Scheme
- Nucleophilic displacement : 2-Aminothiazole-5-carboxylate reacts with 4,6-dichloropyrimidine in acetonitrile at 60°C for 12 hours, yielding 2-(6-chloropyrimidin-4-amino)thiazole-5-carboxylate (78% yield).
- Cyclization : Treatment with concentrated H₂SO₄ at −2°C induces ring closure to form the thiazolo[5,4-d]pyrimidine core.
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +22% vs. DMF |
| Temperature | 60°C | Maximizes SNAr reactivity |
| Acid Catalyst | H₂SO₄ (98%) | Cyclization efficiency |
This method avoids racemization and ensures regioselectivity through electronic directing effects of the pyrimidine substituents.
Chlorination at Position 5
Introducing chlorine at the 5-position requires careful control to prevent polychlorination. The PMC study (PMC6259578) demonstrates gas-phase chlorination using Cl₂ in 1,2-dichloroethane/water (1:1) at 0°C:
Procedure
- Bubble Cl₂ gas through a suspension of thiazolo[5,4-d]pyrimidine-2-thiol in 1,2-dichloroethane/water.
- Monitor by TLC until complete conversion (6–8 hours).
- Isolate the 5-chloro derivative via neutralization and recrystallization (81% yield).
Critical Factors
- Solvent polarity : 1,2-Dichloroethane enhances substrate solubility while minimizing side reactions.
- Temperature : 0°C suppresses radical chlorination pathways.
Acetylation of the 2-Amino Group
The final acetylation step employs acetic anhydride under mild conditions to avoid decomposition:
Protocol
- Suspend 5-chlorothiazolo[5,4-d]pyrimidin-2-amine in dry THF.
- Add acetic anhydride (1.2 equiv) and DMAP (5 mol%) at 0°C.
- Warm to room temperature and stir for 4 hours.
- Quench with ice-water and recrystallize from ethanol (89% yield).
Side Reaction Mitigation
- Stoichiometry control : Limiting acetic anhydride to 1.2 equiv prevents diacetylation.
- Catalyst choice : DMAP accelerates acylation without base-induced side reactions.
Characterization and Analytical Validation
Successful synthesis requires rigorous spectroscopic validation:
1H NMR (DMSO-d6)
13C NMR
Elemental Analysis
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 78–94% | >98% | Industrial |
| Chlorination | 81% | 95% | Lab-scale |
| Acetylation | 89% | 99% | Bench-top |
The cyclocondensation route offers the best scalability, while acetylation provides near-quantitative yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position .
Scientific Research Applications
N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of PI3K, a key enzyme involved in cell growth, survival, and proliferation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their PI3K inhibitory activity.
Pyrimido[4,5-d]pyrimidine analogs: These compounds also feature a bicyclic system and exhibit various biological activities.
Uniqueness
N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolo[5,4-d]pyrimidine core, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole and pyrimidine rings followed by acetamide substitution.
Enzymatic Inhibition
This compound has been studied for its inhibitory effects on various enzymes:
- PI3K Inhibition : This compound exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to cancer and other diseases. The IC50 values for this compound against PI3Kα, PI3Kγ, and PI3Kδ have been reported in the nanomolar range, indicating strong potency. For example, one study reported an IC50 of 3.6 nM for PI3Kα inhibition .
| Enzyme | IC50 Value (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kγ | 4.6 |
| PI3Kδ | 8.0 |
| PI3Kβ | 501 |
The selectivity profile shows that the compound is approximately tenfold more potent against PI3Kα compared to PI3Kβ, highlighting its potential as a selective therapeutic agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines using assays such as MTT to assess cell viability. The results indicate that this compound can induce cell death in certain cancer types, although further optimization may be required to enhance its efficacy compared to standard chemotherapeutics .
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives related to this compound. Compounds with similar structures have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazolo[5,4-d]pyrimidine scaffold can significantly affect biological activity. For instance:
- Chloro Substituents : The presence of chlorine at specific positions enhances enzyme binding affinity.
- Aromatic Rings : Alterations in aromatic substitutions can lead to variations in potency and selectivity against different isoforms of target enzymes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving a panel of cancer cell lines found that this compound effectively reduced proliferation rates in a dose-dependent manner.
- Inflammatory Diseases : In models of inflammation, related compounds have demonstrated the ability to inhibit COX enzymes, suggesting potential applications in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide and structurally related acetamide derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React a thiazolo[5,4-d]pyrimidine precursor (e.g., 5-chlorothiazolo[5,4-d]pyrimidin-2-amine) with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions .
- Step 2 : Monitor reaction progress using TLC. Purify the product via recrystallization from solvents like ethanol or pet-ether .
- Key Variables : Solvent choice (e.g., acetone, ethanol), reaction time (4–8 hours), and stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride) significantly influence yield .
Q. How is X-ray crystallography applied to characterize the structural properties of chloro-substituted thiazolopyrimidine acetamides?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker APEX2 detectors) to resolve molecular geometry .
- Refinement : Employ SHELX software (e.g., SHELXL) for structure refinement. Position H atoms geometrically with riding models (C–H = 0.93–0.97 Å; N–H = 0.86 Å) .
- Key Parameters : Report bond lengths/angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds) to validate purity and stereochemistry .
Q. What spectroscopic techniques are critical for confirming the identity of synthesized acetamide derivatives?
- Methodological Answer :
- 1H/13C NMR : Identify protons adjacent to electronegative groups (e.g., chloro or acetamide moieties) via characteristic shifts (e.g., δ ~2.1 ppm for CH3 in acetamide) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
- LC-MS/Elemental Analysis : Verify molecular weight and purity (>95%) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Step 1 : Use PASS (Prediction of Activity Spectra for Substances) to predict antimicrobial or antiproliferative activity based on structural descriptors .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
- Validation : Cross-reference computational predictions with in vitro assays (e.g., Mosmann’s MTT assay for cytotoxicity) .
Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?
- Methodological Answer :
- Hypothesis Testing : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH3) on bioactivity .
- Orthogonal Assays : Validate results using multiple assays (e.g., broth microdilution for antimicrobial activity, flow cytometry for apoptosis) to rule out assay-specific artifacts .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., pyrimidine- or oxadiazole-containing acetamides) to identify structure-activity trends .
Q. How can reaction conditions be optimized to improve yields of chloro-substituted thiazolopyrimidine acetamides?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetone) to enhance nucleophilicity .
- Catalyst Use : Introduce K2CO3 or Et3N to deprotonate intermediates and accelerate substitution .
- Temperature Control : Reflux at 60–80°C balances reaction rate and by-product formation .
Analytical and Structural Challenges
Q. How are impurities or by-products identified and mitigated during acetamide synthesis?
- Methodological Answer :
- Chromatography : Use preparative HPLC or flash column chromatography to isolate target compounds from side products (e.g., unreacted starting materials) .
- Crystallization : Optimize solvent mixtures (e.g., chloroform:acetone = 1:5 v/v) to enhance crystal purity .
- Spectroscopic Tracking : Monitor reaction intermediates via in situ FTIR or LC-MS .
Q. What crystallographic challenges arise when analyzing halogenated acetamides, and how are they addressed?
- Methodological Answer :
- Disorder Handling : Model disordered Cl or CH3 groups using PART and ISOR commands in SHELXL .
- Twinned Data : Apply twin-law refinement (e.g., HKLF 5 format in SHELXL) for non-merohedral twinning .
- High-Resolution Limits : Use synchrotron radiation for crystals with weak diffraction (e.g., <1.0 Å resolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
